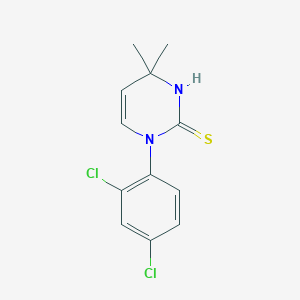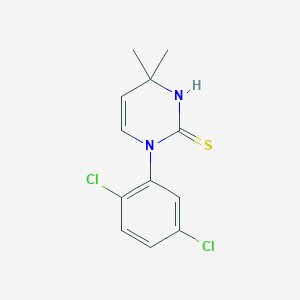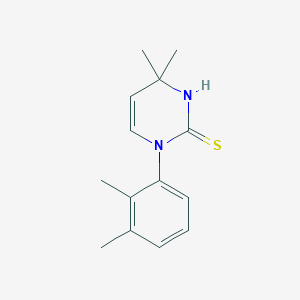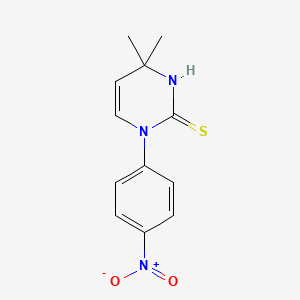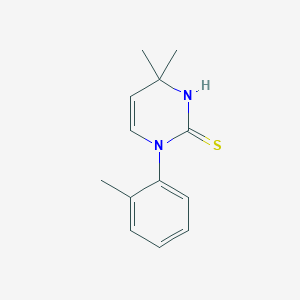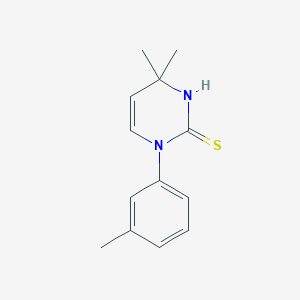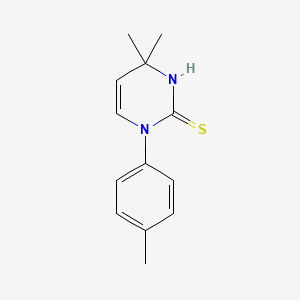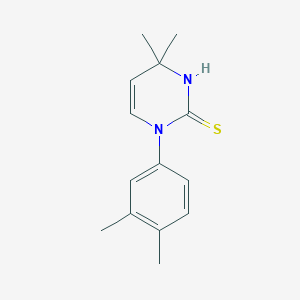
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C14H18N2S and its molecular weight is 246.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
A study focused on the synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines highlights the production of 1-aryl substituted dihydropyrimidines and their thio analogues, demonstrating the utility of these compounds in the development of new synthetic pathways and potential applications in material science (Vaickelionienė, Mickevičius, & Mikulskiene, 2005). Another study on the reactions of hydrazonoyl halides showcases the synthesis of triazolo[4,3-a]pyrimidines, 1,3,4-thiadiazoles, and 1,3,4-selenadiazoles, revealing the compound's versatility in creating heterocyclic compounds with potential applications in medicinal chemistry and agriculture (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).
Analytical Chemistry
Research on the selective determination of thiols introduces a novel electroanalytical approach using related compounds, indicating their potential as selective sensors for detecting biologically relevant thiol-containing molecules, which could have implications for diagnostics and environmental monitoring (Lawrence et al., 2000).
Material Science and Organometallic Chemistry
Studies on organotin adducts with pyrimidinethione, such as the crystal structure analysis of dimethyldi(pyrimidine‐2‐thiolato)tin(IV), highlight the compound's role in the development of materials with unique properties, potentially useful in electronics, catalysis, and as antifouling agents (Hadjikakou, Demertzis, Kubicki, & Kovala-Demertzi, 2000).
Mécanisme D'action
Target of Action
The compound “1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is also known as Eltrombopag . It is primarily used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP) . The primary target of Eltrombopag is the thrombopoietin receptor .
Mode of Action
Eltrombopag acts as a thrombopoietin receptor agonist . It interacts selectively with the thrombopoietin receptor, leading to activation of the JAK-STAT signaling pathway and increased proliferation and differentiation of megakaryocytes .
Biochemical Pathways
The metabolic pathways of Eltrombopag include its reduction of the ketone group to the corresponding alcohols, N-demethylation to the primary amine, oxidation of the xylyl group to the corresponding alcohol and carboxylate forms, and combination of these steps .
Pharmacokinetics
The pharmacokinetics of Eltrombopag is characterized by a proportional increase in AUC and Cmax with dose within the range of 30-100 mg . The AUC0−24 values after repeat doses of Eltrombopag 25, 50 and 75 mg were 56, 130 and 161 mg·hr/mL, respectively, increasing nearly proportionally to the dose increase . The plasma concentration reached steady state in approximately 7 days after starting the repeat dose .
Result of Action
The result of Eltrombopag’s action is an increase in platelet counts. This is beneficial for patients with chronic immune (idiopathic) thrombocytopenia (ITP), who have low blood platelet counts .
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-5-6-12(9-11(10)2)16-8-7-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOZCBAMEAQBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(NC2=S)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







